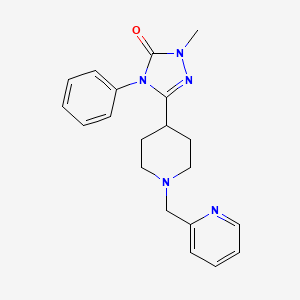
1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of phenethylamine, a class of compounds that includes neurotransmitters in the human brain . It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and phenyl rings with methoxy (OCH3) and hydroxy (OH) substituents .
Molecular Structure Analysis
The molecular structure of similar compounds involves a central carbon atom double-bonded to an oxygen atom (a carbonyl group), with one bond to a phenyl ring and another bond to a second group . The phenyl rings have methoxy and hydroxy substituents .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to the specified chemical have been synthesized and evaluated for various biological activities. For instance, a novel series of pyrazole chalcones, derivatives with similar structural motifs, have been prepared and assessed for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, indicating potential lead compounds for future drug discovery studies (Bandgar et al., 2009).
Photophysical and Physicochemical Investigations
Another study focused on the photophysical properties of pyrazoline derivatives, highlighting their potential as fluorescent chemosensors for metal ion detection. The study elaborates on the synthesis of these compounds and their application in detecting Fe3+ ions, demonstrating their utility in environmental and analytical chemistry (Salman A. Khan, 2020).
Structural Analysis and Tautomerism
Research on NH-pyrazoles, which share a common structural framework with the specified compound, has been conducted to understand their structural properties and tautomerism. X-ray crystallography and NMR spectroscopy studies reveal complex patterns of hydrogen bonding and insights into their tautomerism, contributing to our understanding of their chemical behavior (Cornago et al., 2009).
Antimicrobial and Antioxidant Activities
Microwave-assisted synthesis of biologically active chalcone derivatives, including pyrazole derivatives, has been explored for their antimicrobial activity against various pathogenic bacteria and fungi, showcasing the role of these compounds in developing new antimicrobial agents (Katade et al., 2008).
Sensing Applications
Research has also been conducted on Schiff base derivatives related to the specified compound for their sensing applications, particularly as colorimetric sensors for Fe(III) and fluorescent sensors for Al(III), demonstrating the versatility of these compounds in sensor technology (Soufeena & Aravindakshan, 2019).
properties
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-16(13-8-9-18(24-2)19(10-13)25-3)11-15(20-21)14-6-4-5-7-17(14)23/h4-10,16,23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOIVILQOWPJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)
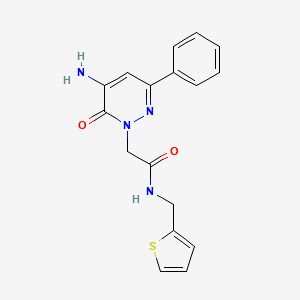
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)
![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)
![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2583460.png)
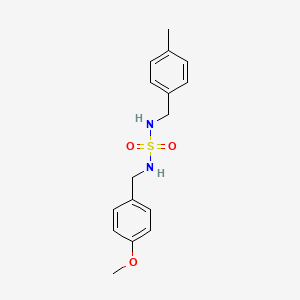
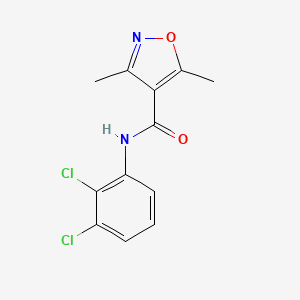
![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)
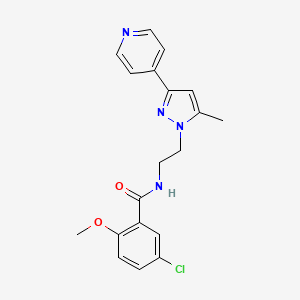
![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)

